molecular formula C21H23N3O5S2 B2923339 N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207035-51-5

N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2923339
CAS No.: 1207035-51-5
M. Wt: 461.55
InChI Key: QCDPPVWIDACZPB-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a heterocyclic compound featuring:

  • A thiophene-2-carboxamide core, substituted at the 3-position with a sulfonyl-linked 4-(4-methoxyphenyl)piperazine group.
  • A furan-2-ylmethyl moiety attached to the carboxamide nitrogen.
    This structure combines sulfur-containing heterocycles (thiophene) with a piperazine sulfonyl group and a furan-derived side chain, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-17-6-4-16(5-7-17)23-9-11-24(12-10-23)31(26,27)19-8-14-30-20(19)21(25)22-15-18-3-2-13-29-18/h2-8,13-14H,9-12,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDPPVWIDACZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxaldehyde with thiophene-2-carboxylic acid, followed by sulfonylation with 4-(4-methoxyphenyl)piperazine. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiophene and Piperazine Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Piperazine Substituent Carboxamide Substituent Melting Point/Properties Reference
Target Compound Thiophene-2-carboxamide 4-(4-Methoxyphenyl) Furan-2-ylmethyl Not reported
N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide Furan-2-carboxamide 4-(4-Methoxyphenyl) Sulfonylethyl linker Not reported
3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide Thiophene-2-carboxamide 4-(2-Fluorophenyl) Phenyl Molecular weight: 445.5 g/mol
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-(4-Chloro-2-nitrophenyl) Carbothioyl linker Density: 1.503 g/cm³
Benzo[b]thiophene-2-carboxamide (Compound 35, ) Benzo[b]thiophene-2-carboxamide 4-(2-Methoxyphenyl) Hydroxybutyl linker 214–216°C (acetic acid salt)
Key Observations:
  • Piperazine Substituents : The target compound’s 4-methoxyphenyl group on piperazine is an electron-donating substituent, contrasting with electron-withdrawing groups like 4-chloro-2-nitrophenyl in . Methoxy groups may enhance solubility and receptor affinity compared to halogenated analogs .
  • Linker Variations : The target’s sulfonyl linker differs from carbothioyl () or hydroxybutyl () chains, affecting flexibility and electronic properties .

Biological Activity

N-[(furan-2-yl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological properties. The key components include:

  • Furan ring : A five-membered aromatic ring that is known for its reactivity and ability to participate in various chemical reactions.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms, commonly found in many pharmacologically active compounds.
  • Sulfonamide group : Known for its antibacterial properties, this group enhances the compound's interaction with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to inhibit PtpB, a protein tyrosine phosphatase associated with Mycobacterium tuberculosis, which interferes with signal transduction pathways in macrophages. This inhibition may enhance the immune response against bacterial infections .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is thought to contribute significantly to this activity.
  • Anticancer Potential : The compound has been explored for its anticancer effects, demonstrating cytotoxicity against several cancer cell lines. Its mechanism may involve inducing apoptosis in cancer cells through modulation of signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Organism Effect Reference
Protein InhibitionPtpB (Mycobacterium)Inhibition of signal transduction pathways
AntimicrobialE. coli, S. aureusAntibacterial activity
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .
  • Anticancer Research : A study focusing on the compound's anticancer properties reported an IC50 value indicating potent cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Further research has elucidated that the compound affects various signaling pathways involved in cell growth and apoptosis, making it a candidate for further development as an anticancer drug .

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